molecular formula C13H14BrNO2 B13855958 6-Bromo-4-(2-ethoxyethoxy)quinoline

6-Bromo-4-(2-ethoxyethoxy)quinoline

Katalognummer: B13855958
Molekulargewicht: 296.16 g/mol
InChI-Schlüssel: OXEOCIDQAOKDQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-(2-ethoxyethoxy)quinoline is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities and industrial applications. The presence of bromine and ethoxyethoxy groups in this compound enhances its reactivity and potential utility in synthetic chemistry and medicinal research.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-(2-ethoxyethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Etherification: Ethylene glycol with an acid or base catalyst.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

Wirkmechanismus

The mechanism of action of 6-Bromo-4-(2-ethoxyethoxy)quinoline involves its interaction with specific molecular targets and pathways. The bromine and ethoxyethoxy groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. For example, in anti-cancer research, the compound may inhibit key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and ethoxyethoxy groups, which confer distinct chemical reactivity and potential biological activity. Its unique structure allows for specific interactions with molecular targets that may not be achievable with other similar compounds .

Eigenschaften

Molekularformel

C13H14BrNO2

Molekulargewicht

296.16 g/mol

IUPAC-Name

6-bromo-4-(2-ethoxyethoxy)quinoline

InChI

InChI=1S/C13H14BrNO2/c1-2-16-7-8-17-13-5-6-15-12-4-3-10(14)9-11(12)13/h3-6,9H,2,7-8H2,1H3

InChI-Schlüssel

OXEOCIDQAOKDQL-UHFFFAOYSA-N

Kanonische SMILES

CCOCCOC1=C2C=C(C=CC2=NC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.